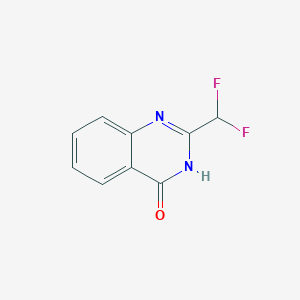

2-(Difluoromethyl)quinazolin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Difluoromethyl)quinazolin-4-ol is a chemical compound with the molecular formula C9H6F2N2O and a molecular weight of 196.16 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological and pharmacological properties.

Preparation Methods

The synthesis of 2-(Difluoromethyl)quinazolin-4-ol can be achieved through various methods. One efficient approach involves the selective electrophilic di- and monofluorinations of quinazolinones. This method uses readily available 2-aminoacetophenones and iso(thio)cyanates, mediated by Selectfluor, a fluorinating agent . The reaction conditions can be adjusted to yield either difluoro- or monofluoro-oxylated quinazolinones, depending on the presence or absence of a base .

Chemical Reactions Analysis

2-(Difluoromethyl)quinazolin-4-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and fluorinating agents like Selectfluor . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Difluoromethyl)quinazolin-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)quinazolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit tubulin polymerization by binding to the colchicine site of tubulin, leading to mitotic arrest and subsequent cell death . This mechanism is particularly relevant in the context of anticancer research, where the compound’s ability to disrupt microtubule dynamics is of significant interest.

Comparison with Similar Compounds

2-(Difluoromethyl)quinazolin-4-ol can be compared with other quinazoline derivatives, such as:

4-Methylquinazoline: Known for its antimicrobial properties.

2-Phenylquinazoline: Studied for its anticancer activities.

4-Fluoromethylquinazoline: Similar in structure but with different fluorination patterns

The uniqueness of this compound lies in its specific difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

2-(Difluoromethyl)quinazolin-4-ol is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and other pharmacological properties.

Quinazoline derivatives, including this compound, are known for their ability to inhibit various kinases involved in cancer progression. The compound has been shown to act as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), which are critical in tumor angiogenesis and cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties across multiple cancer cell lines.

- Inhibition Studies : The compound demonstrated an IC50 value of approximately 17.7 µM against prostate cancer PC3 cells, comparable to standard treatments .

- Cell Cycle Arrest : It has been reported that treatment with this compound leads to G1/S phase cell cycle arrest in various cancer cell lines, indicating its potential to halt tumor growth .

Other Pharmacological Properties

Beyond its anticancer effects, this compound has shown promise in several other biological activities:

- Antiviral Activity : Some studies suggest that quinazoline derivatives can inhibit viral replication, making them candidates for antiviral drug development .

- Anti-inflammatory Effects : The compound has been evaluated for anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their substituents. In the case of this compound, the difluoromethyl group enhances lipophilicity and may improve binding affinity to target enzymes or receptors .

Study 1: Anticancer Efficacy

A study conducted on various quinazoline derivatives, including this compound, highlighted its efficacy against different cancer types. The results showed that compounds with similar structures exhibited IC50 values ranging from 10 nM to 20 µM against breast and liver cancer cell lines, indicating a strong correlation between structural modifications and enhanced biological activity .

Study 2: In Vivo Studies

In vivo studies have indicated that this compound significantly reduces tumor size in xenograft models of breast cancer. The compound was administered at doses correlating with its IC50 values observed in vitro, demonstrating effective tumor suppression without notable toxicity .

Data Summary Table

Properties

IUPAC Name |

2-(difluoromethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c10-7(11)8-12-6-4-2-1-3-5(6)9(14)13-8/h1-4,7H,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGTXKFOYGDRGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.